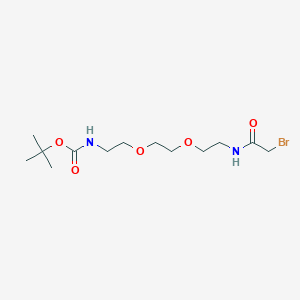

Bromoacetamido-PEG2-Boc-amine

Description

Overview of PEG-Based Bioconjugation Reagents and Their Role in Molecular Design

The application of PEG in biological contexts began in the 1970s, with the goal of extending the circulation time of proteins and reducing their immunogenicity. chempep.com The development of monodisperse PEG linkers in the 1990s, which have defined molecular weights and terminal functionalities, allowed for more precise bioconjugation strategies. chempep.com These linkers have since evolved from simple homobifunctional spacers to complex heterobifunctional, cleavable, and branched structures tailored for specific applications. chempep.comjenkemusa.com

PEGylation, the process of covalently attaching PEG chains to molecules, can enhance the solubility and stability of drugs, improve their pharmacokinetic profiles, and reduce toxicity. axispharm.com PEG linkers serve as flexible spacers, and their hydrophilic nature helps to decrease aggregation of the conjugated biomolecules. thermofisher.com

Significance of Heterobifunctional Linkers in Directing Specific Chemical Transformations

Heterobifunctional linkers possess two different reactive functional groups at their termini, allowing for the sequential and specific conjugation of two different molecules. jenkemusa.com This capability is crucial in constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a specific antibody. jenkemusa.com The distinct reactivity of each end of the linker enables controlled, stepwise reactions, preventing the formation of undesired homodimers or polymers. The PEG moiety within these linkers imparts favorable physicochemical properties to the final conjugate, such as increased water solubility and biocompatibility. jenkemusa.com

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSNVTJXXUWHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Bromoacetamido Peg2 Boc Amine

Methodologies for the Preparation of Bromoacetamido-PEG2-Boc-amine Precursors

The synthesis of this compound relies on the availability of key precursors that possess the core PEG2 spacer and the orthogonally protected amine functionalities. The most common precursors are N-Boc-protected amino-PEG-amines or amino-PEG-acids.

A primary precursor is t-Boc-N-amido-PEG2-amine , which contains a free primary amine and a Boc-protected primary amine separated by the PEG2 linker. broadpharm.combiochempeg.com This compound allows for the selective acylation of the free amine with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetic anhydride, to yield the final product. The synthesis of this precursor typically starts with a diamine, such as 2,2'-(ethylenedioxy)diethylamine, which is then selectively mono-protected with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield the mono-Boc-protected diamine.

Another key precursor is t-Boc-N-amido-PEG2-acid . broadpharm.combiochempeg.com This molecule has a terminal carboxylic acid instead of a free amine. The synthesis of the final product from this precursor involves a two-step process: first, the carboxylic acid is coupled with an amine-containing molecule, and then the bromoacetamide group is introduced elsewhere. Alternatively, the synthetic strategy can be reversed, where the bromoacetamide moiety is introduced first, followed by modification of the carboxyl group.

| Precursor Name | Chemical Structure | Key Reactive Group for Final Step | CAS Number |

|---|---|---|---|

| t-Boc-N-amido-PEG2-amine | Boc-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂ | Primary Amine (-NH₂) | 153086-78-3 broadpharm.com |

| t-Boc-N-amido-PEG2-acid | Boc-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH | Carboxylic Acid (-COOH) | 1365655-91-9 broadpharm.com |

Selective Deprotection of the tert-Butoxycarbonyl (Boc)-Amine Moiety: Methodological Considerations

The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.ukjk-sci.com

The removal of the Boc protecting group is an acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk Strong acids are typically employed to protonate the carbamate, facilitating the elimination of a stable tert-butyl cation, which subsequently forms isobutylene. masterorganicchemistry.comacsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine. jk-sci.commasterorganicchemistry.com

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). fishersci.co.uk The choice of acid and solvent system can be optimized to ensure complete deprotection while minimizing side reactions, particularly when other acid-sensitive functional groups are present. researchgate.net

Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in a non-polar organic solvent like dichloromethane (DCM) is highly effective, often achieving complete deprotection at room temperature within 1-2 hours. masterorganicchemistry.comchempep.com In some cases, neat TFA can be used for very rapid deprotection. masterorganicchemistry.com

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another common method. fishersci.co.ukresearchgate.net This can sometimes be a milder alternative to TFA, potentially preserving other acid-labile groups. For instance, deprotection with HCl in ethyl acetate can proceed over several hours without significant cleavage of sensitive ester bonds, whereas TFA might cause partial ester hydrolysis. researchgate.net

Lewis Acids: In certain contexts, Lewis acids such as zinc bromide (ZnBr₂) or bismuth(III) trichloride (BiCl₃) can be used for selective deprotection under milder, non-protic conditions, which can be advantageous for substrates sensitive to strong protic acids. jk-sci.comresearchgate.net

| Reagent | Typical Solvent | Concentration | Typical Conditions | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room temperature, 1-2 hours | fishersci.co.ukchempep.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | ~4 M | Room temperature, 2-6 hours | fishersci.co.ukresearchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room temperature, overnight | jk-sci.com |

Orthogonal protection is a fundamental strategy in complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.govmasterorganicchemistry.com this compound is a classic example of a molecule designed with orthogonal functionalities. The Boc group is acid-labile, while the bromoacetamide group is stable to acidic conditions but reactive towards nucleophiles like thiols. axispharm.com This orthogonality allows for a two-stage conjugation strategy:

The bromoacetamide group can be reacted with a thiol-containing molecule first.

Subsequently, the Boc group can be removed with acid to expose the primary amine, which can then be coupled to a carboxyl-containing molecule.

This is distinct from other common orthogonal schemes, such as the use of Fmoc (9-fluorenylmethoxycarbonyl) and tBu (tert-butyl) groups in peptide synthesis, where the Fmoc group is removed with a base (e.g., piperidine) and tBu-based side-chain protecting groups are removed with acid. researchgate.netbiosynth.com The compatibility of the Boc group (acid-labile) and the bromoacetamide group (nucleophile-reactive) provides a robust platform for constructing well-defined molecular conjugates. masterorganicchemistry.com

Reactivity of the Bromoacetamide Group in Nucleophilic Substitution Reactions

The bromoacetamide functional group is a potent electrophile, widely used for the alkylation of nucleophiles. precisepeg.com The bromide ion is an excellent leaving group, facilitating nucleophilic substitution at the adjacent methylene carbon. broadpharm.comaxispharm.com

The reaction between a bromoacetamide and a thiol, such as the side chain of a cysteine residue in a protein, proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. youtube.comucl.ac.uk The sulfur atom of the deprotonated thiol (thiolate) acts as a potent nucleophile, attacking the carbon atom bearing the bromine. chemistrysteps.com This forms a stable thioether bond, covalently linking the PEG molecule to the target.

The efficiency of this reaction is highly dependent on pH. nih.gov The thiol must be in its nucleophilic thiolate form (R-S⁻) for the reaction to proceed efficiently. Since the pKa of the cysteine sulfhydryl group is approximately 8.5, the reaction rate increases significantly at pH values approaching or exceeding this pKa. nih.gov Studies comparing maleimide and bromoacetyl functionalities have shown that while maleimides react rapidly with thiols at a neutral pH of 6.5-7.5, the bromoacetyl group is significantly more reactive at a higher pH (e.g., 9.0). nih.gov This differential reactivity allows for sequential, pH-controlled conjugation when both types of electrophiles are present. nih.gov

While the bromoacetamide group is most renowned for its high reactivity and chemoselectivity towards thiols, it can, in principle, react with other nucleophiles. precisepeg.combroadpharm.com The primary application remains thiol conjugation due to the high nucleophilicity of sulfur and the relatively soft nature of the electrophilic carbon center. ucl.ac.ukchemistrysteps.com

Thiols (Sulfhydryls): This is the most common and efficient reaction, used extensively for labeling proteins and peptides at cysteine residues. axispharm.comprecisepeg.com

Amines: Primary and secondary amines can also act as nucleophiles, although their reactivity towards bromoacetamides is generally lower than that of thiolates. Research indicates that under conditions optimized for thiol alkylation (e.g., pH 9.0), the bromoacetyl group shows high chemoselectivity and does not react appreciably with amine or imidazole groups, such as those found on lysine and histidine residues. nih.gov

Other Nucleophiles: Other strong nucleophiles, such as azide (B81097), can participate in substitution reactions with alkyl bromides, often facilitated by specific reaction media like PEG. researchgate.net However, for bioconjugation in aqueous environments, the selectivity for thiols is the most prominent feature of the bromoacetamide group.

Covalent Attachment to Protein and Peptide Thiols via Bromoacetamide Functionality

The bromoacetamide group is an alpha-haloacetamide, a class of reagents known for its high reactivity towards sulfhydryl (thiol) groups, such as those found on the side chain of cysteine residues in proteins and peptides. nih.gov The reaction proceeds via a nucleophilic SN2 substitution mechanism, where the nucleophilic sulfur atom of the thiol attacks the carbon atom bearing the bromine. This displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a stable and irreversible thioether bond. broadpharm.com This robust covalent linkage is a key feature for creating stable bioconjugates for research and therapeutic applications.

Site-Specific vs. Non-Site-Specific Conjugation Strategies on Biomolecules

The conjugation of molecules like this compound to proteins can be broadly categorized into non-site-specific and site-specific strategies, which primarily differ in the level of control over the conjugation location.

Non-Site-Specific Conjugation: This approach targets naturally occurring reactive amino acid residues. In the context of thiol-reactive chemistry, this often involves the reduction of native interchain disulfide bonds in antibodies (e.g., IgG molecules) to generate multiple reactive cysteine residues. nih.govbath.ac.uk Conjugation at these sites results in a heterogeneous mixture of products with a varied number of attached linkers and different attachment locations. nih.gov This heterogeneity can lead to products with unpredictable pharmacokinetics and a narrow therapeutic window.

Site-Specific Conjugation: To overcome the limitations of heterogeneity, site-specific conjugation methods have been developed to ensure that the linker attaches to a predetermined location on the biomolecule. nih.govmdpi.com This yields a homogeneous product with a well-defined drug-to-antibody ratio (DAR). Common strategies include:

Engineered Cysteines: Introducing cysteine residues at specific, desired locations on the protein surface through genetic engineering. nih.govnih.gov The bromoacetamide group of the linker can then selectively react with these engineered thiols. nih.gov This is a widely used approach for creating homogeneous antibody-drug conjugates (ADCs). mdpi.com

Incorporation of Unnatural Amino Acids: Inserting amino acids with unique reactive groups into the protein's sequence provides a bioorthogonal handle for conjugation. nih.gov

Enzymatic Conjugation: Using enzymes like transglutaminase or formylglycine-generating enzyme (FGE) to modify specific amino acid tags or sequences, enabling controlled conjugation. nih.gov

The bromoacetamide functionality of this compound is particularly well-suited for site-specific strategies that utilize engineered cysteine residues. nih.gov

| Feature | Non-Site-Specific Conjugation | Site-Specific Conjugation |

|---|---|---|

| Target Residues | Native, accessible residues (e.g., reduced interchain cysteines) nih.govbath.ac.uk | Engineered cysteines, unnatural amino acids, or enzyme-modified sites nih.gov |

| Product Homogeneity | Heterogeneous mixture (varied DAR and conjugation sites) nih.gov | Homogeneous product (uniform DAR and defined conjugation site) nih.gov |

| Process Complexity | Relatively simple, does not require protein engineering nih.gov | Requires protein engineering or enzymatic steps nih.gov |

| Pharmacokinetics (PK) | Often unpredictable | Improved and predictable PK properties nih.gov |

| Therapeutic Window | Can be narrow | Generally wider and improved nih.gov |

Analysis of the Impact on Biomacromolecular Structure and Activity

The process of conjugating a PEG linker to a protein, known as PEGylation, can alter the physicochemical and biological properties of the biomacromolecule. europeanpharmaceuticalreview.comnih.gov The impact is influenced by factors such as the size and structure of the PEG chain, the number of attached chains, and the specific site of conjugation. nih.govbiochempeg.com

Activity and Affinity: The effect of PEGylation on biological activity can be variable. The attached PEG chain can sometimes cause steric hindrance, potentially reducing the binding affinity of the protein to its target or decreasing its enzymatic activity. biochempeg.com The extent of activity loss can range from minimal to significant, depending on the specifics of the conjugation. biochempeg.com

Stability and Solubility: A primary benefit of PEGylation is the improvement of the protein's physical and thermal stability. europeanpharmaceuticalreview.comnih.gov The hydrophilic nature of the PEG chain generally increases the solubility of the conjugate and can protect the protein from aggregation and proteolytic degradation. nih.govnih.gov

Pharmacokinetics: PEGylation significantly increases the hydrodynamic size of the protein, which reduces its clearance rate by the kidneys. europeanpharmaceuticalreview.comnih.gov This leads to a longer circulating half-life in the body, which can allow for less frequent dosing in therapeutic applications. europeanpharmaceuticalreview.com

Amine-Reactive Functionalization Post-Boc Deprotection

The second functional component of this compound is the Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. axispharm.commasterorganicchemistry.com Its key advantage is its stability under many reaction conditions and its susceptibility to removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). broadpharm.commasterorganicchemistry.combiochempeg.com This deprotection step cleaves the carbamate to release carbon dioxide and a tert-butyl cation, yielding a free primary amine. masterorganicchemistry.com This newly exposed amine is nucleophilic and can be used for a second, distinct conjugation reaction. biochempeg.com

Conjugation with Carboxylic Acids, N-Hydroxysuccinimide (NHS) Esters, and Carbonyl Compounds

Once deprotected, the primary amine on the PEG linker is available to react with several electrophilic functional groups to form stable covalent bonds.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines and are one of the most common reagents for bioconjugation. thermofisher.comglenresearch.com The amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group to form a highly stable amide bond. glenresearch.com This reaction is efficient and typically performed in aqueous buffers at a slightly basic pH (7.2-8.5). tocris.com

Carboxylic Acids: Direct reaction between the amine and a carboxylic acid to form an amide bond requires an activation step. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Carbonyl Compounds: The primary amine can react with aldehydes or ketones to form a Schiff base (an imine). This bond can be subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride, in a process called reductive amination to form a stable secondary amine linkage. biochempeg.com

| Reactive Group | Required Conditions/Activators | Resulting Covalent Bond |

|---|---|---|

| NHS Ester | pH 7.2-8.5 | Amide glenresearch.com |

| Carboxylic Acid | Activating agent (e.g., EDC) | Amide |

| Aldehyde/Ketone | Reducing agent (e.g., NaBH3CN) for stable bond | Secondary Amine (post-reduction) biochempeg.com |

Versatility in Linking Diverse Small Molecules and Biomolecular Partners

The orthogonal nature of the bromoacetamide and the protected amine groups provides significant versatility. It allows for a two-step conjugation strategy where a biomolecule, such as a monoclonal antibody, is first linked via a cysteine residue. After purification of the conjugate and deprotection of the Boc group, a second molecule of interest can be attached to the newly formed amine. This second molecule can be a diverse range of partners, including:

Cytotoxic drugs for creating ADCs.

Fluorescent dyes or imaging agents for diagnostic and research applications. thermofisher.com

Biotin for affinity purification or detection assays. thermofisher.com

Other peptides or oligonucleotides to create complex molecular assemblies.

This step-wise approach ensures a controlled and well-defined final conjugate, which is crucial for advanced applications.

Development of Multifunctional Bioconjugates for Advanced Applications

The heterobifunctional structure of this compound makes it an ideal building block for constructing multifunctional bioconjugates designed for advanced applications in medicine and biotechnology. By enabling the precise connection of two different molecular entities, it facilitates the creation of constructs that combine the properties of both partners.

A prominent example is in the field of oncology with the development of Antibody-Drug Conjugates (ADCs). In this application, the linker is used to attach a highly potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.

The bromoacetamide end of the linker is conjugated to a specific cysteine residue on the antibody. nih.gov

Following Boc deprotection, the amine end is reacted with an activated form of a cytotoxic drug. biochempeg.com

The resulting ADC combines the tumor-targeting specificity of the antibody with the cell-killing power of the drug, thereby increasing the therapeutic efficacy while minimizing systemic toxicity. The PEG spacer can further enhance the ADC's solubility and pharmacokinetic profile. europeanpharmaceuticalreview.com Beyond ADCs, this linker can be used to develop sophisticated diagnostic agents by linking a targeting protein to an imaging molecule or to assemble novel biomaterials with tailored biological functions.

Sequential and Orthogonal Conjugation Approaches for Complex Architectures

The distinct reactivity of the terminal groups on this compound allows for its use in sequential and orthogonal conjugation strategies. This approach is fundamental to building well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, by preventing the formation of undesired homodimers and ensuring a specific arrangement of the conjugated molecules.

Orthogonal Strategy: The core principle of this methodology lies in the "orthogonality" of the linker's reactive ends. The bromoacetamide group reacts selectively with thiol groups, typically found in cysteine residues of proteins, while the tert-butyloxycarbonyl (Boc) protected amine remains inert. organic-chemistry.org The Boc group is stable under the conditions required for the initial thiol alkylation but can be selectively removed later under mild acidic conditions without compromising the integrity of the newly formed thioether bond. organic-chemistry.org This selective reactivity ensures that the two ends of the linker can be addressed independently in a stepwise fashion.

Sequential Conjugation Process: A typical sequential conjugation using this linker involves a multi-step process:

First Conjugation: The bromoacetamide moiety is reacted with a thiol-containing biomolecule (Biomolecule 1), such as a protein or peptide with an available cysteine residue. This reaction proceeds via nucleophilic substitution, forming a stable thioether linkage. The reaction is often performed at a pH around 9.0 to ensure the thiol group is sufficiently nucleophilic while minimizing reactivity with other side chains like amines. nih.gov

Purification: The resulting intermediate, where Biomolecule 1 is attached to the linker, is purified to remove any unreacted starting materials.

Deprotection: The Boc protecting group on the other end of the linker is removed using mild acidic conditions (e.g., trifluoroacetic acid), exposing a primary amine. organic-chemistry.org

Second Conjugation: This newly available amine is then reacted with a second molecule of interest (Molecule 2), which typically contains an activated carboxyl group (like an NHS ester), to form a stable amide bond.

This controlled, step-by-step assembly allows for the precise connection of two different molecules, a critical requirement for creating functional, complex architectures.

Table 1: Sequential Conjugation Scheme with this compound

| Step | Action | Reactants | Key Functional Groups Involved | Product |

|---|---|---|---|---|

| 1 | First Conjugation (Thiol-Alkylation) | This compound + Biomolecule 1 (containing a thiol) | Bromoacetamide (-Br) and Thiol (-SH) | Biomolecule 1-S-CH2CONH-PEG2-NHBoc |

| 2 | Purification | Intermediate Conjugate | - | Purified Intermediate |

| 3 | Deprotection | Treatment with mild acid (e.g., TFA) | Boc protecting group | Biomolecule 1-S-CH2CONH-PEG2-NH2 |

| 4 | Second Conjugation (Amidation) | Deprotected Intermediate + Molecule 2 (containing an activated carboxyl) | Primary Amine (-NH2) and Activated Carboxyl (-CO-NHS) | Biomolecule 1-Linker-Molecule 2 |

Design Principles for Dual-Functionalized Molecular Systems

Reactive Groups for Orthogonal Chemistry :

Bromoacetamide : This group is designed for specific covalent modification of proteins or peptides via thiol-alkylation. precisepeg.com It readily reacts with the sulfhydryl groups of cysteine residues through a nucleophilic substitution reaction, where the bromine atom serves as an excellent leaving group. precisepeg.com This reaction is highly chemoselective under controlled pH conditions, favoring thiols over other nucleophilic groups like amines. nih.govresearchgate.net

Boc-Protected Amine : The use of a tert-butyloxycarbonyl (Boc) protecting group is a key design feature. The Boc group is robust and stable under various conditions, including those used for the bromoacetamide-thiol reaction, but can be cleanly removed with mild acid. organic-chemistry.org This allows for the temporal control of the amine's reactivity, which is essential for sequential conjugation. Once deprotected, the primary amine provides a versatile handle for conjugation to carboxylates, aldehydes, or other amine-reactive functionalities.

The Polyethylene (B3416737) Glycol (PEG) Spacer : The PEG2 (diethylene glycol) spacer is not merely a passive connector but an active contributor to the properties of the final conjugate.

Solubility and Biocompatibility : The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate. axispharm.com This is particularly important when working with hydrophobic payloads or large biomolecules that are prone to aggregation. rsc.orgyoutube.com

Steric Hindrance and Flexibility : The PEG spacer provides a flexible, defined-length bridge between the two conjugated molecules. This separation can minimize steric hindrance, helping to ensure that the biological activity of each component is preserved. thermofisher.comnih.gov The length of the PEG chain can be tuned to optimize the spatial orientation and interaction of the conjugated moieties. acs.org

Pharmacokinetic Properties : In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of biomolecules. purepeg.com The inclusion of a PEG spacer can help reduce immunogenicity and prolong circulation time in vivo. axispharm.com

Table 2: Functional Roles of this compound Components

| Component | Chemical Group | Primary Function | Key Properties and Advantages |

|---|---|---|---|

| Thiol-Reactive End | Bromoacetamide | Covalent attachment to thiol-containing molecules (e.g., cysteine residues). | High reactivity and chemoselectivity for thiols under controlled pH. Forms a stable thioether bond. |

| Spacer | Diethylene Glycol (PEG2) | Provides spatial separation and enhances solubility. | Hydrophilic, flexible, biocompatible. Reduces steric hindrance and aggregation. axispharm.comrsc.orgyoutube.com |

| Protected Amine End | Boc-Amine | Temporarily masked reactive site for secondary conjugation. | Boc group is stable during the first conjugation but allows for controlled, orthogonal deprotection under mild acidic conditions to reveal a primary amine. organic-chemistry.org |

Applications in Bioconjugation

The dual reactivity of Bromoacetamido-PEG2-Boc-amine makes it a valuable tool for a range of bioconjugation applications. It can be used to link peptides to proteins, attach small molecule drugs to antibodies, or immobilize biomolecules onto surfaces. For instance, the bromoacetamido group can first be reacted with a cysteine-containing protein. Following purification, the Boc group can be removed to expose the amine, which can then be conjugated to a second molecule, such as a fluorescent dye or a drug molecule containing a carboxylic acid. This sequential approach provides precise control over the final conjugate's structure and stoichiometry.

Conclusion

Bromoacetamido-PEG2-Boc-amine stands out as a versatile and efficient heterobifunctional linker in the field of chemical biology. Its well-defined structure, incorporating a thiol-reactive bromoacetamide group, a selectively deprotectable Boc-amine, and a solubilizing PEG spacer, offers researchers a powerful tool for the controlled assembly of complex bioconjugates. The ability to direct specific chemical transformations with high precision underscores the importance of such linkers in the development of advanced therapeutics, diagnostics, and research reagents.

Analytical Characterization of Bromoacetamido Peg2 Boc Amine and Its Conjugates

Spectroscopic and Spectrometric Methodologies for Confirming Chemical Transformations and Conjugate Formation

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation and verification of Bromoacetamido-PEG2-Boc-amine and its derivatives. These methods allow for the direct observation of changes in the molecular structure during synthesis and conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful technique for verifying the chemical structure of the initial linker and monitoring its transformations. The disappearance of the signal corresponding to the tert-butyloxycarbonyl (Boc) protecting group is a key indicator of successful deprotection, which is typically carried out under acidic conditions. broadpharm.comresearchgate.net The large singlet from the nine equivalent protons of the tert-butyl group is easily identifiable in the ¹H NMR spectrum.

Upon deprotection, this characteristic signal, typically found around 1.4 ppm, disappears, confirming the formation of a primary amine. rsc.org Furthermore, shifts in the signals of adjacent methylene protons can also be observed. For the conjugation step, the reaction of the bromoacetamide group with a thiol-containing molecule results in the formation of a thioether bond, which causes characteristic changes in the chemical shifts of the α-protons of the acetyl group.

Table 1: Representative ¹H NMR Chemical Shift Data for Monitoring Transformations of this compound Data are hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight of the linker and its conjugates. walshmedicalmedia.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used. walshmedicalmedia.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition and exact mass.

Upon conjugation to a biomolecule, such as a peptide or protein containing a cysteine residue, a distinct mass shift corresponding to the mass of the PEG linker is observed. nih.gov This provides unambiguous evidence of successful conjugate formation. For example, conjugation of the deprotected Bromoacetamido-PEG2-amine linker to a peptide containing a single cysteine residue would result in an increase in the total mass equivalent to the mass of the linker minus the elements of HBr. Tandem mass spectrometry (MS/MS) can further be used to identify the specific site of PEGylation on a peptide or protein. nih.gov

Table 2: Expected Mass Changes upon Conjugation Detected by Mass Spectrometry Based on exact masses.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Characterization of Conjugation Products

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating and characterizing the resulting conjugation products from unreacted starting materials and potential byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the analysis of purity and the monitoring of reaction kinetics in bioconjugation. biochempeg.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate compounds based on their hydrophobicity. The purity of the this compound linker can be determined by HPLC, typically showing a single major peak.

During a conjugation reaction, HPLC can be used to monitor the consumption of the starting materials (e.g., a thiol-containing peptide) and the formation of the new, more hydrophilic PEGylated product. The conjugate will typically have a different retention time than the starting materials. By monitoring the peak areas over time, the reaction progress can be quantified. This technique is also crucial for the purification and final purity assessment of the conjugate.

Table 3: Illustrative HPLC Data for Monitoring a Conjugation Reaction Hypothetical data for a reversed-phase C18 column with a water/acetonitrile gradient.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of PEGylated proteins and peptides. researchgate.net In methods like sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE), molecules are separated based on their size. nih.gov

When a protein or peptide is conjugated with the Bromoacetamido-PEG2-amine linker, its hydrodynamic radius increases. This change in size leads to a corresponding shift in its migration time during electrophoresis compared to the unconjugated species. CE can effectively separate molecules with different numbers of attached PEG units (e.g., mono-PEGylated vs. di-PEGylated products) and can also resolve the PEGylated product from the unreacted protein, providing a clear picture of the reaction outcome and the purity of the final product. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Innovations in Bromoacetamido-PEG2-Boc-amine Based Bioconjugation Chemistries

Research is actively pushing the boundaries of how this compound and its derivatives are used, focusing on creating more precise, stable, and functional bioconjugates. Innovations are centered on refining reaction conditions and exploring novel molecular architectures.

A primary area of innovation involves the development of site-specific conjugation methods. The reaction of the bromoacetamide group with free sulfhydryl groups is a cornerstone of its utility. precisepeg.com Future research is focused on controlling this reaction to target specific cysteine residues on a protein, which is crucial for creating homogeneous antibody-drug conjugates (ADCs) with a uniform drug-to-antibody ratio (DAR). nih.gov This approach moves away from heterogeneous mixtures to well-defined therapeutic entities, which is a promising path to improving ADC design and clinical efficacy. nih.gov

Furthermore, the sequential nature of the linker's reactivity—first conjugation via the bromoacetamide, followed by deprotection of the Boc-amine—lends itself to the construction of complex, multi-component systems. axispharm.com Emerging research directions include the use of such linkers in "click chemistry" frameworks. While this compound itself is not a click chemistry reagent, its derivatives, such as those incorporating azide (B81097) or alkyne groups, are. medchemexpress.comcreative-biolabs.com These derivatives enable highly efficient and orthogonal conjugation reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the modular assembly of sophisticated biomolecules. medchemexpress.com

| Feature | Description | Implication in Bioconjugation |

| Bromoacetamide Group | Reacts with nucleophiles, especially thiols (cysteine residues). precisepeg.com | Enables covalent attachment to proteins and peptides. |

| PEG Spacer | Hydrophilic polyethylene (B3416737) glycol chain. broadpharm.com | Increases aqueous solubility and stability of the final conjugate. axispharm.comaxispharm.com |

| Boc-Amine Group | A tert-butyloxycarbonyl (Boc) protected amine. axispharm.com | Allows for controlled, sequential conjugation; the amine is revealed after deprotection under mild acidic conditions. broadpharm.comaxispharm.com |

Exploration of Novel Therapeutic and Diagnostic Modalities Leveraging this compound Derivatives

The unique properties of this compound derivatives make them ideal for developing next-generation therapeutics and diagnostics. The ability to link different molecules together with a solubility-enhancing spacer is a key advantage. axispharm.com

In Therapeutics: A significant application is in the synthesis of Antibody-Drug Conjugates (ADCs). purepeg.com ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to tumor cells. nih.gov this compound can act as a linker to attach the cytotoxic payload to the antibody, with the PEG component enhancing the pharmacokinetic profile of the entire construct. purepeg.comnih.govmdpi.com

Another emerging therapeutic area is the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system. medchemexpress.commedchemexpress.com PEG-based linkers like this compound are used to connect the target-binding ligand to the E3 ligase-binding ligand, and the linker's length and composition are critical for the efficacy of the resulting PROTAC. medchemexpress.commedchemexpress.com

| Therapeutic Modality | Role of this compound Linker | Key Research Findings |

| Antibody-Drug Conjugates (ADCs) | Covalently attaches a cytotoxic drug to a targeting antibody. nih.gov | The PEG linker improves stability and pharmacokinetics, while enabling controlled conjugation. purepeg.commdpi.com |

| PROTACs | Connects a target protein ligand to an E3 ubiquitin ligase ligand. medchemexpress.com | The linker's structure is crucial for inducing the degradation of the target protein. medchemexpress.commedchemexpress.com |

In Diagnostics: The principles of bioconjugation using this linker are also being applied to create advanced diagnostic tools. For instance, it can be used to attach imaging agents, such as fluorescent dyes or radioisotopes for PET scanning, to targeting molecules like antibodies or peptides. precisepeg.comnih.gov The hydrophilic PEG spacer helps to reduce non-specific binding of the diagnostic probe, leading to a better signal-to-noise ratio and more accurate imaging results. purepeg.com

Translational Research and Potential Clinical Applications of Advanced Conjugates

The ultimate goal of developing novel bioconjugates is their translation into clinical applications that can improve patient outcomes. The use of PEGylation is a well-established strategy in pharmaceuticals, with numerous FDA-approved PEGylated drugs on the market. nih.govresearchgate.net This history of clinical success provides a strong foundation for the development of new therapeutics based on advanced linkers like this compound.

Translational research focuses on optimizing the properties of bioconjugates for clinical use. The PEG component of the linker is known to enhance the aqueous solubility of hydrophobic drugs, prolong circulation time, and minimize non-specific uptake by healthy tissues. nih.gov These are all critical factors for improving a drug's therapeutic index. Studies have shown that PEGylation can significantly extend the half-life of bioconjugates, which is vital for their therapeutic effect. mdpi.com

The potential clinical applications are vast, particularly in oncology. For example, ADCs constructed with stable, hydrophilic linkers are being investigated to treat various cancers with greater efficacy and lower systemic toxicity compared to traditional chemotherapy. nih.govnih.gov Similarly, PROTACs offer a novel therapeutic approach to target proteins previously considered "undruggable," and the linker is a key component in their design. As research progresses, conjugates built with precisely engineered linkers like this compound are expected to enter clinical trials, paving the way for new treatments for a range of diseases. frontiersin.org

Q & A

Q. What is the structural role of the Boc group in Bromoacetamido-PEG2-Boc-amine, and how does it influence reactivity?

The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the amine functionality, preventing unintended reactions during synthesis. Its removal under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for subsequent conjugation. The PEG2 spacer enhances solubility and reduces steric hindrance, facilitating reactions with biomolecules like thiol-containing proteins .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological validation includes:

Q. What are typical applications of this compound in bioconjugation?

The bromoacetamide group reacts selectively with thiols (e.g., cysteine residues in proteins) via alkylation, enabling site-specific labeling. The Boc-protected amine allows sequential functionalization, making it useful for constructing heterobifunctional crosslinkers in drug delivery systems or protein-polymer conjugates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in click chemistry applications?

Key considerations:

- pH control : Thiol-alkylation proceeds efficiently at pH 7–8, avoiding competing hydrolysis of the bromoacetamide group.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance PEG solubility while minimizing Boc group cleavage .

- Stoichiometry : A 1.2–1.5 molar excess of bromoacetamide ensures complete thiol conjugation, verified by Ellman’s assay or MALDI-TOF .

Q. What experimental strategies mitigate steric hindrance when conjugating this compound to large biomolecules?

- PEG chain elongation : Replace PEG2 with longer spacers (e.g., PEG4) to improve accessibility.

- Site-directed mutagenesis : Introduce cysteine residues at flexible regions of the target protein.

- Pre-activation : Pre-conjugate the bromoacetamide to smaller ligands (e.g., fluorescent tags) before attaching to bulky substrates .

Q. How do researchers resolve discrepancies in conjugation efficiency across different batches of this compound?

- Batch analysis : Compare NMR/MS data to identify impurities (e.g., hydrolyzed bromoacetamide).

- Kinetic studies : Monitor reaction progress via UV-Vis (e.g., loss of free thiols over time).

- Control experiments : Use standardized substrates (e.g., glutathione) to isolate reagent-specific variability .

Methodological Challenges & Solutions

Q. What protocols ensure stability during long-term storage of this compound?

- Storage conditions : -20°C in anhydrous, argon-flushed vials to prevent hydrolysis and oxidation.

- Lyophilization : For aqueous stock solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain activity .

Q. How can researchers characterize the hydrolytic degradation of this compound under physiological conditions?

- Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life and optimize formulation buffers .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting results in Boc deprotection efficiency?

- Acid titration : Quantify free amines post-deprotection using ninhydrin or fluorescamine assays.

- Side-reaction analysis : Identify byproducts (e.g., tert-butyl cations) via GC-MS to refine deprotection protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.